molecular formula C13H21NO B13282752 2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol

2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol

Cat. No.: B13282752
M. Wt: 207.31 g/mol
InChI Key: NCARZCKPZXZNMC-UHFFFAOYSA-N
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Description

2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is characterized by the presence of a butanol backbone with an amino group substituted by a 1-(4-methylphenyl)ethyl group. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol typically involves the reaction of 4-methylphenyl ethylamine with butanal under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process involves the use of a metal catalyst, such as palladium on carbon, to reduce the imine intermediate under hydrogen gas pressure. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol stands out due to its unique combination of a butanol backbone with an amino group substituted by a 1-(4-methylphenyl)ethyl group. This structure provides it with unique chemical properties and reactivity, making it valuable in various research and industrial applications .

Biological Activity

2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol, also known as a secondary amine with an alcohol functional group, has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a 4-methylphenyl (p-tolyl) group linked to an ethylamine, which is further connected to a butanol chain. Its molecular formula is C13H21NO, with a molecular weight of 207.31 g/mol. Despite limited documentation on its specific biological activities, preliminary studies suggest potential antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Aromatic Ring : The presence of a 4-methylphenyl group may enhance lipophilicity, aiding in membrane permeability.
  • Amine and Alcohol Functional Groups : These groups can participate in various biological interactions, including hydrogen bonding and electrostatic interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains. For instance, derivatives of phenethylamines have been noted for their activity against multi-drug resistant bacteria, suggesting that structural modifications can influence antimicrobial efficacy.

Anti-inflammatory Effects

The compound's structural characteristics imply potential anti-inflammatory activity. Secondary amines and alcohols are often involved in modulating inflammatory pathways, possibly through interactions with enzymes or receptors involved in inflammation.

The synthesis of this compound typically involves the reaction of 4-methylphenyl ethylamine with butan-1-ol under controlled conditions. This process can be optimized using continuous flow reactors to ensure consistent quality.

The proposed mechanism of action involves:

  • Interaction with Receptors : The amino group can form hydrogen bonds with receptor sites, potentially influencing neurotransmitter systems.
  • Enzyme Modulation : The compound may interact with enzymes, altering their activity and affecting metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential applications of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC13H21NOContains a para-methylphenyl group; studied for antimicrobial properties.
2-{[1-(2-Chlorophenyl)ethyl]amino}butan-1-olC12H18ClNOChlorine substitution may alter biological activity; potential use in medicinal chemistry.
2-{[1-(3-Methoxyphenyl)ethyl]amino}butan-1-olC13H19NO2Features a methoxy group; may exhibit different pharmacological profiles due to ether functionality.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research highlights the importance of structure-activity relationships (SAR) in determining biological efficacy:

  • Antimicrobial Activity : Studies on phenethylamine derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that modifications in the aromatic ring can significantly enhance activity.
  • Inflammatory Response Modulation : Research on similar compounds has demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting that this compound could potentially exert similar effects.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-[1-(4-methylphenyl)ethylamino]butan-1-ol

InChI

InChI=1S/C13H21NO/c1-4-13(9-15)14-11(3)12-7-5-10(2)6-8-12/h5-8,11,13-15H,4,9H2,1-3H3

InChI Key

NCARZCKPZXZNMC-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1=CC=C(C=C1)C

Origin of Product

United States

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